1-L-Pyroglutamyl-L-pyroglutamic Acid

Description

Historical Context of Pyroglutamic Acid Discovery

Pyroglutamic acid, also known as 5-oxoproline, was first identified in 1882. Its discovery is attributed to the process of heating glutamic acid to 180°C, which results in the loss of a water molecule and the formation of a cyclic lactam structure. For a considerable time, the presence of pyroglutamic acid in biological systems was thought to be a result of spontaneous, non-enzymatic cyclization of glutamine and glutamate (B1630785). It wasn't until several decades later that the enzymatic formation of this metabolite from glutathione (B108866) was demonstrated, highlighting its role within the γ-glutamyl cycle.

Nomenclature and Stereoisomers of Pyroglutamic Acid (L- and D-forms)

Pyroglutamic acid is a derivative of the amino acid glutamic acid. hmdb.ca Its nomenclature is varied, with several synonyms used in scientific literature. wikipedia.orgechemi.com The International Union of Pure and Applied Chemistry (IUPAC) preferred name is 5-Oxoproline. wikipedia.org

Like other amino acids, pyroglutamic acid exists as two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other:

L-Pyroglutamic Acid ((2S)-5-oxopyrrolidine-2-carboxylic acid): This is the naturally occurring and biologically active form in humans. echemi.commedchemexpress.com

D-Pyroglutamic Acid ((2R)-5-oxopyrrolidine-2-carboxylic acid): This is the non-naturally occurring isomer. wikipedia.org

The L- and D- forms are distinguished by the spatial arrangement of the atoms around the chiral carbon center. wikipedia.org

| Nomenclature Type | Name |

|---|---|

| Preferred IUPAC Name | 5-Oxoproline wikipedia.org |

| Systematic IUPAC Name | 5-Oxopyrrolidine-2-carboxylic acid wikipedia.org |

| Other Common Names | Pidolic acid, 2-Pyrrolidone-5-carboxylic acid, PCA wikipedia.org |

Definition and Structural Characteristics of Pyroglutamyl Peptides, with Specific Reference to 1-L-Pyroglutamyl-L-pyroglutamic Acid

Pyroglutamyl peptides are a class of peptides characterized by the presence of a pyroglutamic acid (pGlu) residue at their N-terminus. ontosight.aisciopen.com This pGlu residue is formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. sciopen.comresearchgate.net This process can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases. wikipedia.org The formation of the pyroglutamate (B8496135) ring involves the creation of a lactam, which is a cyclic amide. hmdb.ca

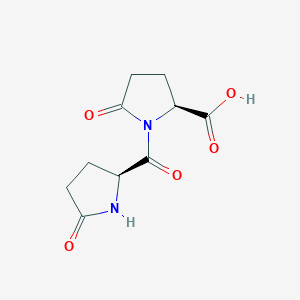

This compound is a specific dipeptide where two L-pyroglutamic acid molecules are linked by a peptide bond. The "1-L" designation indicates that the peptide bond is formed between the carboxyl group of the first L-pyroglutamic acid and the (non-existent) amino group of the second. More accurately, in the context of dipeptides, it signifies the N-terminal residue. In this unique case, both residues are identical and cyclized. The structure consists of two five-membered lactam rings connected through a peptide linkage.

| Feature | Description |

|---|---|

| N-terminal Residue | Pyroglutamic Acid (pGlu) ontosight.ai |

| Formation | Intramolecular cyclization of N-terminal glutamine or glutamic acid sciopen.com |

| Key Functional Group | γ-lactam ring researchgate.net |

| Example: this compound | A dipeptide composed of two L-pyroglutamic acid units joined by a peptide bond. |

Overview of the Significance of N-terminal Pyroglutamylation in Peptides and Proteins

The modification of the N-terminus of a peptide or protein by the formation of a pyroglutamate residue, a process known as pyroglutamylation, has significant biological implications. creative-proteomics.com This post-translational modification is not merely a minor chemical alteration but can profoundly influence the properties and function of the molecule. researchgate.net

One of the most critical roles of N-terminal pyroglutamylation is the protection of peptides and proteins from degradation by aminopeptidases. nih.govnih.gov These enzymes cleave amino acids from the N-terminus of proteins, and the presence of the cyclic pGlu residue effectively blocks this enzymatic action, thereby increasing the stability and prolonging the half-life of the molecule. nih.gov

Furthermore, pyroglutamylation can be essential for the biological activity of many peptides and proteins. nih.gov The modification can play a crucial role in establishing the correct three-dimensional conformation necessary for receptor binding and subsequent signal transduction. nih.gov For instance, the chemotactic activity of certain chemokines is dependent on this N-terminal modification. nih.gov In some proteins, like certain ribonucleases, the N-terminal pyroglutamate is vital for maintaining structural integrity, particularly of alpha-helical domains, and for ensuring the proper ionization state of catalytic residues. nih.gov

In the context of therapeutic proteins, such as monoclonal antibodies, N-terminal pyroglutamylation is a common modification that can affect the product's heterogeneity and stability. creative-proteomics.comcreative-biolabs.com The conversion of N-terminal glutamine or glutamic acid to pyroglutamate is a key consideration during the development and manufacturing of these biopharmaceuticals. creative-proteomics.com

| Aspect | Significance |

|---|---|

| Stability | Protects against degradation by aminopeptidases, increasing peptide/protein half-life. nih.govnih.gov |

| Biological Activity | Can be essential for proper protein folding, receptor binding, and overall function. nih.govnih.gov |

| Structural Integrity | Contributes to maintaining the correct conformation of the protein. nih.gov |

| Therapeutic Proteins | A common post-translational modification in monoclonal antibodies that influences product characteristics. creative-proteomics.comcreative-biolabs.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O5 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

(2S)-5-oxo-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O5/c13-7-3-1-5(11-7)9(15)12-6(10(16)17)2-4-8(12)14/h5-6H,1-4H2,(H,11,13)(H,16,17)/t5-,6-/m0/s1 |

InChI Key |

LGVSGLWADQKMKV-WDSKDSINSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N2[C@@H](CCC2=O)C(=O)O |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2C(CCC2=O)C(=O)O |

Origin of Product |

United States |

Enzymology of Pyroglutamyl Systems

Pyroglutamyl Peptidases and Their Specificity

Pyroglutamyl peptidases are omega peptidases that catalyze the removal of the N-terminal pyroglutamate (B8496135) residue from various polypeptides. nih.gov This enzymatic action is crucial for the regulation of numerous biologically active peptides that are protected from other aminopeptidases by the pGlu cap. The two main types, PGP-I and PGP-II, differ significantly in their substrate preferences and cellular localizations.

PGP-I is a cytosolic cysteine peptidase characterized by its broad substrate specificity. nih.gov It plays a general role in the catabolism of pGlu-containing peptides.

PGP-I demonstrates a broad spectrum of activity, hydrolyzing the N-terminal pGlu residue from a variety of peptides. ebi.ac.uk This promiscuity allows it to act on numerous physiological substrates. While it is highly specific for the L-pyroglutamyl residue at the N-terminus, the nature of the adjacent amino acid is less critical, with the notable exception that pGlu-Pro bonds are generally not hydrolyzed by mammalian PGP-I. nih.gov

Key substrates for PGP-I include:

Thyrotropin-releasing hormone (TRH) ebi.ac.uk

Luteinizing hormone-releasing hormone (LH-RH) ebi.ac.uk

Neurotensin ebi.ac.uk

Bombesin ebi.ac.uk

Gastrins ebi.ac.uk

The catalytic mechanism of PGP-I involves a classical cysteine protease triad (B1167595) composed of Cysteine, Histidine, and Aspartic acid (or Glutamic acid in some species). ebi.ac.uk The hydrolysis proceeds through a multi-step process:

Nucleophilic Attack: The Cysteine residue in the active site, activated by the nearby Histidine, acts as a nucleophile and attacks the carbonyl carbon of the pGlu residue's peptide bond. ebi.ac.uk

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate, which is stabilized by an oxyanion hole within the enzyme's active site. ebi.ac.uk

Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the peptide bond. The departing peptide (the original polypeptide minus the pGlu residue) is protonated by the Histidine residue. ebi.ac.uk

Formation of an Acyl-Enzyme Intermediate: A covalent acyl-enzyme intermediate is formed between the pGlu residue and the Cysteine residue of the enzyme. ebi.ac.uk

Deacylation: A water molecule, activated by the Histidine, attacks the acyl-enzyme intermediate, leading to the hydrolysis of the ester bond and the release of the pGlu residue. This regenerates the free, active enzyme. ebi.ac.uk

Alterations to the five-membered pyroglutamyl ring, such as increasing its size to a six-membered ring, can significantly diminish or eliminate the enzyme's ability to cleave the adjacent peptide bond. nih.gov

| Substrate | Biological Role |

|---|---|

| Thyrotropin-releasing hormone (TRH) | Regulates thyroid hormone production |

| Luteinizing hormone-releasing hormone (LH-RH) | Regulates reproductive function |

| Neurotensin | Neuromodulator in the central nervous system |

| Bombesin | Regulates gut hormone release |

| Gastrins | Stimulate gastric acid secretion |

PGP-I is a highly conserved enzyme found across a vast range of life forms, indicating its fundamental biological importance. nih.gov Its presence has been documented in:

Mammals: Ubiquitously distributed in various tissues, including the small intestine and duodenum, suggesting a role in the digestion and absorption of peptides. nih.gov

Birds nih.gov

Fish nih.gov

Plants ebi.ac.ukwikipedia.org

Protists nih.gov

Fungi nih.gov

Bacteria: Found in various bacterial species, where it may be involved in nutrient assimilation. ebi.ac.ukwikipedia.org

Archaea ebi.ac.uk

This widespread and conserved distribution across different domains of life underscores its essential role in cellular metabolism and peptide regulation. ebi.ac.uknih.gov

In contrast to the broad specificity of PGP-I, PGP-II is a highly specific, membrane-anchored metalloenzyme. nih.gov Its primary recognized function is the degradation of thyrotropin-releasing hormone (TRH) in the extracellular space. nih.gov

The substrate specificity of PGP-II is remarkably narrow, with its activity largely restricted to TRH (pGlu-His-Pro-NH2). nih.govwikipedia.org It specifically catalyzes the hydrolysis of the peptide bond between the N-terminal pyroglutamyl and the adjacent histidine residue. nih.gov This high degree of specificity suggests a specialized role in the regulation of TRH signaling. The enzyme is capable of cleaving the pGlu group from pGlu-His-Xaa tripeptides and, to a lesser extent, pGlu-His-Xaa-Gly tetrapeptides. wikipedia.org The catalytic activity of PGP-II is dependent on a metal cofactor, classifying it as a metalloenzyme. nih.gov

| Characteristic | Description |

|---|---|

| Primary Substrate | Thyrotropin-releasing hormone (TRH) |

| Cleavage Site | Between the pyroglutamyl and histidine residues |

| Enzyme Class | Metalloenzyme |

| Cellular Location | Membrane-anchored (ectoenzyme) |

PGP-II exhibits a distinct and heterogeneous distribution in mammalian tissues, with a predominant localization in the central nervous system. nih.gov Studies in rabbits have shown a significant variation in enzyme activity across different brain regions, with a 28-fold difference observed between the areas of highest and lowest activity. nih.gov

The highest levels of PGP-II activity are found in:

Olfactory bulb nih.gov

Posterior cortex nih.gov

In the spinal cord, the activity is generally low but shows an uneven distribution, with the highest concentrations detected in the thoracic region. nih.gov In rats, PGP-II mRNA has been localized to tanycytes, specialized ependymal cells in the mediobasal hypothalamus, which are in close proximity to TRH-containing nerve terminals. nih.gov

Outside of the central nervous system, most other organs contain low to undetectable levels of PGP-II activity. nih.gov A soluble form of the enzyme, sometimes referred to as thyroliberinase, is also found in serum and is responsible for the degradation of TRH in the bloodstream. nih.govnih.gov

| Tissue/Region | Relative Activity Level |

|---|---|

| Olfactory Bulb | High |

| Posterior Cortex | High |

| Spinal Cord (Thoracic Region) | Low (but highest within the spinal cord) |

| Other Organs | Low to Undetectable |

Lack of Scientific Data Prevents Article Generation on "1-L-Pyroglutamyl-L-pyroglutamic Acid"

A thorough review of available scientific literature and biochemical databases reveals a significant lack of information specifically concerning the chemical compound “this compound.” While public chemical databases confirm the existence and structure of this dipeptide, there is no accessible research detailing its enzymology, including its synthesis, degradation, or turnover.

The provided outline requests detailed information on several enzymatic systems:

Other Enzymes Involved in Pyroglutamate Turnover

Glutaminyl Cyclases (QC) and Their Role in N-Terminal Pyroglutamylation

Enzymatic Regulation of Cellular L-Pyroglutamic Acid Levels

Extensive research exists for the single amino acid derivative L-pyroglutamic acid (pGlu), also known as 5-oxoproline. This molecule is well-characterized in two main biological contexts:

N-Terminal Modification: L-pyroglutamic acid is frequently found at the N-terminus of various peptides and proteins, where it is formed by the action of Glutaminyl Cyclases (QCs) . These enzymes catalyze the cyclization of N-terminal glutamine or glutamic acid residues. The resulting pGlu cap protects peptides from degradation by most aminopeptidases.

Metabolic Intermediate: L-pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, which is crucial for the synthesis and metabolism of glutathione (B108866). Its cellular levels are regulated by enzymes such as γ-glutamyl cyclotransferase and 5-oxoprolinase . The removal of N-terminal pGlu from peptides is carried out by Pyroglutamyl Peptidases (PGPs) .

However, none of the available literature indicates that these enzyme systems act upon or produce the specific dipeptide "this compound." The substrate specificity of Glutaminyl Cyclases involves the modification of a single N-terminal residue on a peptide chain, not the linkage of two pyroglutamate molecules. Similarly, Pyroglutamyl Peptidases are known to cleave a single pGlu residue from the N-terminus of a peptide.

Given the strict requirement to focus solely on "this compound" and the absence of scientific data regarding its interaction with any known enzymes, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The creation of such content would require speculation and fall outside the established body of scientific knowledge.

Biological Roles and Physiological Significance of Pyroglutamic Acid and Pyroglutamyl Peptides

Role in Glutamate (B1630785) Storage and Antagonism

Pyroglutamic acid (pGlu) is intricately linked to the metabolism of glutamate, the primary excitatory neurotransmitter in the brain. researchgate.net It can be considered a cyclized derivative of L-glutamic acid, formed when the free amino group of glutamic acid creates a lactam ring. ijmrhs.com This conversion can occur non-enzymatically from glutamate and glutamine. ijmrhs.com In vivo, pyroglutamic acid is a key component of the glutamate/glutathione (B108866) cycle. researchgate.net The enzyme 5-oxoprolinase can convert pyroglutamic acid into glutamate, thereby influencing the cellular concentration of this crucial neurotransmitter. researchgate.net

Beyond its role as a precursor, L-pyroglutamic acid has also been shown to antagonize the effects of glutamate in the brain. ijmrhs.com This dual function suggests a complex regulatory role for pyroglutamic acid in glutamatergic systems, potentially acting as both a storage form and a modulator of glutamate activity. ijmrhs.com The reversible conversion between glutamic acid and pyroglutamic acid is influenced by factors such as pH and temperature, with the transformation being more rapid under acidic or alkaline conditions. researchgate.net

Table 1: Pyroglutamic Acid's Relationship with Glutamate

| Function | Description | Key Enzyme/Process | Significance |

| Glutamate Precursor | Pyroglutamic acid can be converted into L-glutamate. | 5-oxoprolinase | Replenishes cellular glutamate pools. researchgate.net |

| Glutamate Antagonism | L-pyroglutamic acid can oppose the physiological effects of glutamate. | Receptor interaction (hypothesized) | Modulates glutamatergic neurotransmission. ijmrhs.com |

| Formation | Formed from the intramolecular cyclization of N-terminal glutamine or glutamic acid. | Spontaneous or enzymatic (gamma-glutamylcyclotransferase) | A common modification in peptides and proteins. ijmrhs.comresearchgate.net |

Involvement in Neurotransmitter Systems and Brain Function

Studies have indicated that pyroglutamic acid can influence the cholinergic system. Research in animal models has shown that pyroglutamic acid can affect brain acetylcholine (B1216132) levels, which are crucial for learning and memory. ijmrhs.com While the precise mechanisms are still under investigation, this interaction highlights a potential role for pyroglutamyl compounds in modulating cognitive functions associated with acetylcholine. mdpi.com The coexistence of acetylcholine with various peptides in the nervous system is a well-established phenomenon, suggesting complex interactions where peptides can modulate cholinergic transmission. nih.gov

The connection between pyroglutamic acid and Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter, is primarily through its relationship with glutamate. researchgate.net GABA is synthesized from glutamate via the action of the enzyme glutamic acid decarboxylase (GAD). nih.govnih.gov Since pyroglutamic acid can be converted to glutamate, it serves as an indirect precursor for GABA synthesis. researchgate.net Studies in animals have suggested that pyroglutamic acid administration can lead to increased GABA levels in the frontal cortex. researchgate.net This pathway is part of the "GABA shunt," a metabolic loop that synthesizes and conserves GABA. nih.gov The availability of glutamate is a rate-limiting step for GABA production, thus the conversion of pyroglutamic acid to glutamate can directly impact the cellular capacity to produce GABA. nih.govsigmaaldrich.com

Pyroglutamyl peptides are also hypothesized to interact with the dopaminergic system. ijmrhs.com The mesolimbic dopamine (B1211576) system is a critical neural circuit for motivation, reinforcement, and reward-related behaviors. nih.gov Research suggests that certain peptides can affect animal behavior by influencing both glutamatergic and dopaminergic systems. ijmrhs.com For instance, the administration of certain pyroglutamyl peptides has been linked to behavioral effects that are thought to be mediated by these neurotransmitter systems. ijmrhs.com Furthermore, studies on dopamine neuron stimulating peptides (DNSPs) have shown long-term alterations in dopamine neurochemistry, supporting the concept that peptides can have significant neurotrophic actions on dopaminergic neurons. uky.edu The enzymatic degradation of a TRH-related pseudo-peptide, pyroglutamyl-histidyl-dopamine, has been observed in brain homogenates, indicating a metabolic link between pyroglutamyl structures and dopamine. nih.gov

Pyroglutamyl peptides have demonstrated neuroprotective properties. ijmrhs.com Neuroprotection involves mechanisms that guard neurons against injury or degeneration. nih.gov The neuroprotective effects of peptides are often associated with the inhibition of oxidative stress and inflammation, as well as the modulation of cell death and survival signaling pathways. nih.gov Some health-promoting properties reported for pyroglutamyl peptides include antidepressant and anti-inflammatory activities. researchgate.net The hydrophobic γ-lactam ring of the pyroglutamate (B8496135) residue is thought to enhance the peptide's stability against degradation by proteases, which may contribute to its sustained biological activity. researchgate.net

Table 2: Overview of Pyroglutamyl Peptide Interactions with Neurotransmitter Systems

| Neurotransmitter System | Interaction/Effect | Potential Outcome |

| Acetylcholine | Modulation of brain acetylcholine levels. ijmrhs.com | Influence on cognitive functions like learning and memory. mdpi.com |

| GABA | Serves as an indirect precursor via conversion to glutamate. researchgate.net | Increased GABA production and inhibitory neurotransmission. researchgate.net |

| Dopamine | Affects dopaminergic systems, potentially influencing behavior. ijmrhs.com | Modulation of reward, motivation, and motor control circuits. nih.govuky.edu |

N-terminal Blocking of Peptides and Proteins

One of the most well-documented roles of pyroglutamic acid is the N-terminal blocking of peptides and proteins. researchgate.netspringernature.com This modification occurs through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. researchgate.netacs.org This process can happen spontaneously under certain conditions or be catalyzed by the enzyme glutaminyl cyclase. researchgate.netnih.gov

The formation of an N-terminal pyroglutamate residue renders the peptide or protein resistant to degradation by most aminopeptidases, which require a free N-terminal amino group to function. acs.org This "blocking" significantly increases the stability and half-life of the molecule in biological systems. researchgate.net This modification is common in a variety of proteins and peptides, including immunoglobulins (specifically IgGs), where glutamine is often found at the N-terminus of the heavy chain. researchgate.netspringernature.com While this modification enhances stability, it also presents a challenge for protein sequencing techniques like Edman degradation, which requires a free N-terminus. researchgate.netspringernature.com Specialized enzymes, known as pyroglutamate aminopeptidases, are required to remove the blocking pGlu residue to enable sequencing. researchgate.netnih.gov The conversion of N-terminal glutamine to pyroglutamic acid is also considered a potential mechanism to protect secreted proteins from degradation by extracellular aminopeptidases. acs.org

Role in Cellular Processes and Metabolism Beyond Neurotransmission

Beyond its role in neuropeptides, pyroglutamic acid and its derivatives are involved in a range of fundamental cellular processes and metabolic pathways.

Pyroglutamyl peptides can act as signaling molecules that modulate various cellular pathways by interacting with specific receptors and enzymes. ontosight.ai The regulation of pyroglutamyl peptidase II (PPII), an enzyme that degrades TRH, provides a clear example of this modulation. TRH itself can downregulate the activity of PPII in adenohyseal cells through the activation of its own receptor. nih.gov This feedback mechanism suggests a sophisticated system for controlling the duration of the hormonal signal. The effect appears to be mediated, at least in part, by the protein kinase C (PKC) pathway, as PKC activators can mimic the downregulatory effect of TRH on PPII activity. nih.gov Furthermore, pyroglutamyl aminopeptidase (B13392206) 1 (PGP-1), which removes N-terminal pGlu, is implicated in inflammation, and its upregulation has been observed in cellular inflammation models. nih.gov

One of the proposed functions for free pyroglutamic acid is a role in osmoprotection. researchgate.net Osmoprotectants are small molecules that cells accumulate under osmotic stress to protect their structure and function by facilitating water retention. mdpi.com While the role of other amino acids like proline in osmotic adjustment is well-documented, the function of pyroglutamic acid in this context remains a hypothesis that requires further investigation. researchgate.netmdpi.com

Pyroglutamic acid is intricately linked to cellular redox balance through its role in the γ-glutamyl cycle, which is essential for the synthesis and recycling of the master antioxidant, glutathione (GSH). wikipedia.orgrupahealth.comtaylorandfrancis.com Under conditions of high oxidative stress or detoxification demands, glutathione stores can become depleted. rupahealth.comnih.govnih.gov This depletion can disrupt the normal functioning of the γ-glutamyl cycle, leading to an accumulation of γ-glutamylcysteine, which is then converted to pyroglutamic acid. rupahealth.comnih.gov

Consequently, elevated levels of pyroglutamic acid in urine or blood can serve as a marker for glutathione deficiency and increased oxidative stress. rupahealth.comnih.govresearchgate.net This condition, known as pyroglutamic acidosis or 5-oxoprolinuria, can be induced by factors that deplete glutathione, such as chronic acetaminophen (B1664979) use, sepsis, liver disease, and malnutrition. rupahealth.comnih.gov Therefore, monitoring pyroglutamic acid levels can provide insights into the body's oxidative state and its capacity to handle toxins. taylorandfrancis.comhealthmatters.io

| Condition | Relationship with Pyroglutamic Acid |

| Oxidative Stress | Increased pGlu levels indicate glutathione depletion. rupahealth.comresearchgate.net |

| Detoxification Challenge | Depletes glutathione, potentially raising pGlu levels. nih.govnih.gov |

| Sepsis, Liver/Renal Disease, Malnutrition | Can lead to acquired pyroglutamic acidemia. nih.gov |

This table outlines the connection between various physiological states and pyroglutamic acid levels, primarily through the glutathione cycle.

Interactions with Taste Receptors (e.g., Human PKD2L1)

Pyroglutamic acid has been identified as a molecule that interacts with taste receptors, contributing to sensory perception. Specifically, L-pyroglutamic acid has been shown to interact with the human sour taste receptor, Polycystic Kidney Disease 2-Like 1 (PKD2L1). nih.govnih.gov PKD2L1 is an ion channel expressed in a specific subset of taste receptor cells that are distinct from those responsible for sweet, bitter, and umami tastes. columbia.edu

Biological Activities of L-Pyroglutamic Acid Analogues

L-Pyroglutamic acid and its derivatives are recognized as the structural core of many biologically active substances. researchgate.net Research has increasingly focused on synthesizing and evaluating analogues of L-pyroglutamic acid for various therapeutic and agricultural applications, including their potential as antifungal, antibacterial, and anti-inflammatory agents. nih.govclockss.org These analogues are often developed from natural product leads, leveraging the inherent bioactivity of the pyroglutamic acid scaffold. researchgate.netnih.gov

Antifungal Activity

A significant body of research highlights the antifungal properties of L-pyroglutamic acid derivatives. researchgate.net L-pyroglutamic acid itself has demonstrated notable antifungal activity against plant pathogens like P. infestans and P. cubensis. nih.gov

Synthetic analogues have been developed to enhance this activity. nih.govnih.gov For instance, a series of novel L-pyroglutamic acid analogues synthesized from L-hydroxyproline, particularly sulfonyl ester derivatives, showed moderate to good activity against several phytopathogenic fungi. nih.govfrontiersin.org Bioassays revealed that many of these derivatives exhibited potent activity against Fusarium graminearum, with some compounds showing efficacy comparable to or greater than commercial fungicides like hymexazol (B17089) and chlorothalonil. frontiersin.org

Structure-activity relationship (SAR) studies indicate that specific chemical modifications can significantly boost antifungal efficacy. nih.gov For example, the introduction of naphthalene (B1677914) and alkane chains on the hydroxyl group was found to effectively enhance the inhibitory activity against Fusarium graminearum. nih.govfrontiersin.org Furthermore, L-pyroglutamic acid esters have shown significant activity against Phytophthora infestans, with certain compounds demonstrating activity several times that of the commercial fungicide azoxystrobin. nih.govdocumentsdelivered.com

Inhibitory Activity of L-Pyroglutamic Acid Analogues Against Phytopathogenic Fungi

EC50 values represent the concentration of a compound required to inhibit 50% of fungal growth. A lower EC50 value indicates higher antifungal activity.

| Compound/Analogue | Target Fungus | EC50 Value (µg/mL) | Reference Fungicide | Reference EC50 (µg/mL) |

|---|---|---|---|---|

| L-Pyroglutamic Acid | P. infestans | 9.48 | - | - |

| L-Pyroglutamic Acid | P. cubensis | 10.82 | - | - |

| Analogue 2j | P. infestans | 1.21 | Azoxystrobin | 7.85 |

| Analogue 2d | P. infestans | 1.44 | Azoxystrobin | 7.85 |

Antibacterial Activity

The antibacterial potential of pyroglutamic acid and its analogues has also been a subject of investigation. annalsofrscb.ro Some studies have reported that pyroglutamic acid demonstrates activity against gram-negative bacteria. researchgate.net Synthetic modifications to the pyroglutamic acid structure have led to derivatives with antibacterial properties. researchgate.net

For example, libraries of epoxypyrrolidinones derived from pyroglutamate, considered structural mimics of the natural product pramanicin, have been synthesized. Bioassays of these compounds against Staphylococcus aureus (a gram-positive bacterium) and Escherichia coli (a gram-negative bacterium) indicated that some exhibit antibacterial activity. Further research has shown that most L-pyroglutamate esters possess vigorous antibacterial activity. nih.gov The introduction of an electron-withdrawing group on aromatic compounds was noted to be important for enhancing this activity. nih.govfrontiersin.org

Antibacterial Spectrum of Pyroglutamic Acid Derivatives

This table summarizes the observed antibacterial effects of various L-pyroglutamic acid analogues against different types of bacteria.

| Compound Type | Bacterial Target | Observed Activity |

|---|---|---|

| Pyroglutamic Acid | Gram-negative bacteria | Active |

| L-Pyroglutamate Esters | General | Vigorous activity reported |

| Epoxypyrrolidinones | S. aureus (Gram-positive) | Active |

| Epoxypyrrolidinones | E. coli (Gram-negative) | Active |

Anti-inflammatory Activity

Certain analogues of L-pyroglutamic acid have demonstrated anti-inflammatory properties. researchgate.net L-pyroglutamic acid itself has been shown to possess anti-inflammatory effects by suppressing the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in microglial cells. researchgate.net

Specific synthetic derivatives have been identified with notable anti-inflammatory action. nih.gov In a study evaluating a series of L-pyroglutamic acid analogues, several compounds displayed anti-inflammatory activity by inhibiting LPS-induced NO production in BV-2 microglial cells. nih.govdocumentsdelivered.com This suggests that the pyroglutamic acid scaffold is a promising starting point for the development of new anti-inflammatory agents.

Anti-inflammatory Activity of L-Pyroglutamic Acid Analogues

This table highlights specific L-pyroglutamic acid analogues that have shown the ability to inhibit nitric oxide (NO) production, a key marker of inflammation.

| Compound/Analogue | Assay | Result |

|---|---|---|

| L-Pyroglutamic Acid | LPS-induced NO production | Suppression of NO |

| Analogue 2e | LPS-induced NO production in BV-2 cells | Displayed anti-inflammatory activity |

| Analogue 2g | LPS-induced NO production in BV-2 cells | Displayed anti-inflammatory activity |

| Analogue 4d | LPS-induced NO production in BV-2 cells | Displayed anti-inflammatory activity |

Analytical Methodologies in Pyroglutamic Acid Research

Detection and Quantification of Free Pyroglutamic Acid

Analyzing free pyroglutamic acid requires precise methodologies to distinguish it from its precursors, glutamine and glutamic acid, and to measure its concentration accurately in complex mixtures.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pyroglutamic acid. A common approach involves using a reversed-phase column, such as an Agilent ZORBAX SB C18, to separate the compound from other components in a sample. ingentaconnect.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, for instance, 0.01 mol·L⁻¹ diammonium hydrogen phosphate (B84403), with the pH adjusted to be acidic (e.g., pH 1.6). ingentaconnect.com Detection is typically achieved using a UV detector at a low wavelength, such as 205 nm. ingentaconnect.com This method has proven effective for determining the pyroglutamic acid content in various samples, demonstrating good peak resolution. ingentaconnect.com

Table 1: Example HPLC Parameters for Pyroglutamic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.01 mol·L⁻¹ diammonium hydrogen phosphate buffer (pH 1.6) |

| Elution | Gradient |

| Flow Rate | 1.0 mL·min⁻¹ |

| Column Temperature | 15 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of pyroglutamic acid, particularly in biological samples like urine. nih.gov This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For GC-MS analysis, non-volatile compounds like pyroglutamic acid must first be converted into volatile derivatives. nih.gov Studies have shown that during the derivatization process, for instance with methanol (B129727) and pentafluoropropionic anhydride (B1165640) (PFPA), γ-glutamyl peptides can be intramolecularly converted to pyroglutamate (B8496135). nih.gov The resulting derivative can then be separated and identified based on its mass spectrum. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Differentiation from Glutamine and Glutamic Acid

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying pyroglutamic acid. A significant challenge in this analysis is the in-source cyclization of glutamine and glutamic acid into pyroglutamic acid within the mass spectrometer's ion source, which can lead to inaccurate measurements. nih.govacs.orgnih.gov Research has demonstrated that a substantial percentage of glutamine can be converted to pyroglutamic acid in the ionization source, with the extent of conversion depending on instrumental parameters like the fragmentor voltage. nih.govacs.orgnih.gov

To overcome this artifact, it is essential to achieve chromatographic separation of pyroglutamic acid, glutamine, and glutamic acid before they enter the mass spectrometer. nih.govacs.org This allows for the differentiation between the pyroglutamic acid endogenously present in the sample and that formed artifactually in the instrument. nih.gov A rapid and reliable LC-MS/MS method has been established for the quantitation of underivatized amino acids, including pyroglutamic acid, using a reversed-phase C18 column with an ion-pair reagent like pentadecafluorooctanoic acid. researchgate.net This approach enables direct analysis of samples after minimal preparation, offering high throughput and sensitivity. researchgate.net

Table 2: Key Considerations for LC-MS/MS Analysis

| Challenge | Solution |

|---|---|

| In-source cyclization of Gln/Glu to pGlu | Chromatographic separation of pGlu, Gln, and Glu prior to MS detection. nih.govacs.org |

| Accurate Quantification | Use of isotopic internal standards to correct for in-source formation. nih.gov |

Enzymatic Assay Methods (e.g., using 5-oxoprolinase, glutamate (B1630785) oxidase)

Enzymatic assays offer a specific and sensitive alternative for the quantification of pyroglutamic acid. One such method involves a two-step process utilizing the enzymes glutamate oxidase and 5-oxoprolinase. tandfonline.comnih.gov In the first step, the initial concentration of L-glutamate in the sample is measured using L-glutamate oxidase. tandfonline.com Subsequently, 5-oxoprolinase is added to the reaction mixture. This enzyme specifically catalyzes the ATP-independent conversion of L-pyroglutamate to L-glutamate. tandfonline.comnih.govexlibrisgroup.com The newly formed L-glutamate is then quantified using glutamate oxidase. The concentration of pyroglutamic acid is calculated based on the increase in L-glutamate concentration after the addition of 5-oxoprolinase. tandfonline.com This simultaneous assay has been successfully applied to measure both L-glutamate and L-pyroglutamate in food products like soy sauce. tandfonline.comnih.gov

Characterization of Pyroglutamyl Peptides and 1-L-Pyroglutamyl-L-pyroglutamic Acid

The presence of a pyroglutamyl residue at the N-terminus of a peptide presents a significant analytical challenge, as it blocks the peptide from standard sequencing methods.

Enzymatic Digestion for N-terminal Sequencing (Addressing Blocked N-termini Challenges)

The formation of a pyroglutamyl (pGlu) residue occurs through the intramolecular cyclization of an N-terminal glutamine or glutamic acid. sciopen.comresearchgate.net This modification renders the N-terminus "blocked," meaning it lacks the free primary amine group required for classical protein sequencing techniques like Edman degradation. researchgate.netcreative-biolabs.comspringernature.com Edman degradation relies on the reaction of phenyl isothiocyanate with the N-terminal α-amino group, and its absence prevents the sequencing process from initiating. creative-biolabs.com

To overcome this challenge, enzymatic digestion with a specific peptidase is the preferred method. thieme-connect.de Pyroglutamyl peptidase (PGP), also known as pyroglutamate aminopeptidase (B13392206), is an enzyme that specifically recognizes and cleaves the N-terminal pyroglutamyl residue from a peptide or protein, exposing a new, unblocked N-terminus. researchgate.netnih.gov This deblocking procedure allows for subsequent N-terminal sequence analysis. researchgate.netthieme-connect.de The use of thermostable pyroglutamate aminopeptidase, for instance from Pyrococcus furiosus, has been shown to effectively remove the pGlu residue from peptides of various sizes, enabling quantitative estimation. nih.gov This enzymatic approach is a critical step in the structural characterization and sequencing of pyroglutamyl-containing peptides, including this compound. researchgate.netthieme-connect.de

Size Exclusion Chromatography (SEC) for Peptide Analysislcms.cz

Size Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. cytivalifesciences.com It is a widely used technique for the analysis of peptides and proteins, particularly for separating monomers from aggregates or fragments under native conditions. nih.gov

For the analysis of small peptides like this compound, high-performance size-exclusion chromatography (HPSEC) utilizing rigid stationary phases with small, well-defined pore sizes is necessary. technosaurus.co.jp Supports designed for the fractionation of molecules with molecular weights below 10,000 Daltons are optimal for this purpose. technosaurus.co.jp The fundamental principle of SEC is that molecules larger than the pore size of the stationary phase are excluded and travel with the mobile phase in the interstitial volume, eluting first. Smaller molecules, such as the dipeptide, can diffuse into the pores of the stationary phase, leading to a longer path length and later elution.

The mobile phase composition is critical to prevent interactions between the peptide and the stationary phase, which would disrupt the size-based separation mechanism. Common mobile phases consist of aqueous buffers, often with added salt (e.g., 300 mM NaCl) or organic modifiers (e.g., acetonitrile) to minimize ionic and hydrophobic interactions. chemicalbook.com For this compound (molecular weight: 242.22 g/mol ), the elution volume would be expected to be relatively large, following larger peptides and proteins but preceding smaller molecules like salts or amino acids.

| Compound | Approx. Molecular Weight (Da) | Expected Elution Order | Rationale |

|---|---|---|---|

| Protein Aggregate | >10,000 | 1 (Void Volume) | Excluded from pores, fastest elution. |

| Glucagon (Peptide) | 3,483 | 2 | Partially included in pores. |

| This compound | 242 | 3 | High inclusion in pores due to small size. |

| Sodium Chloride (Salt) | 58 | 4 (Total Permeation Volume) | Fully permeates pores, slowest elution. |

Advanced Research Perspectives and Future Directions in 1 L Pyroglutamyl L Pyroglutamic Acid Research

Elucidation of Underexplored Physiological Roles and Molecular Mechanisms

While much research has focused on the post-translational modification known as pyroglutamylation, the specific physiological roles of the dipeptide 1-L-pyroglutamyl-L-pyroglutamic acid remain largely underexplored. Future research is directed towards elucidating its unique functions and the molecular pathways it influences. The monomer, L-pyroglutamic acid (LPGA), a metabolite in the glutathione (B108866) cycle, is known to be converted to glutamate (B1630785) by the enzyme 5-oxoprolinase nih.govgeorganics.sk. It may also act as a storage form for glutamate and can oppose glutamate's actions within the brain wikipedia.org. LPGA is known to cross the blood-brain barrier and has been investigated for its potential to stimulate cognitive function georganics.sk.

A significant area for future investigation lies in sensory perception. Recent studies have demonstrated a clear molecular mechanism for the monomer LPGA, showing it interacts with and activates the human sour taste receptor, hPKD2L1, in a concentration-dependent manner nih.gov. The binding site has been identified as the R299 residue of the receptor nih.gov. This finding opens a new avenue for exploring whether the dipeptide this compound has similar or perhaps modulatory effects on taste receptors, potentially contributing to the complex flavor profiles of fermented foods where such peptides are found nih.govgeorganics.sk. Further research could clarify its role as a neurotransmitter, neuromodulator, or signaling molecule in various biological systems.

Enzyme Mechanism Studies for Novel Molecular Targets

The metabolism and function of pyroglutamyl-containing peptides are intrinsically linked to specific enzymes, which represent promising targets for therapeutic intervention. Key enzymes in this field include:

Glutaminyl Cyclase (QC): This enzyme catalyzes the formation of the N-terminal pyroglutamate (B8496135) (pGlu) residue from glutamine and, to a lesser extent, glutamate precursors nih.govnih.gov. The post-translational conversion of glutaminyl-peptides into pyroglutamyl-peptides is an enzymatic process, not a spontaneous one under physiological conditions nih.gov. QC is considered a key molecular target, particularly in neurodegenerative diseases where it mediates the formation of pathogenic pyroglutamylated peptides nih.govbioserendipity.com.

Pyroglutamyl Peptidase I (PGP-1): This cytosolic cysteine protease is responsible for the cleavage of N-terminal pGlu residues from a wide range of peptides, thereby regulating their activity and degradation ebi.ac.uknih.gov. PGP-1 utilizes a Cys-His-Asp catalytic triad (B1167595) for peptide bond cleavage ebi.ac.uk. Due to its role in regulating bioactive peptides like thyrotropin-releasing hormone (TRH), PGP-1 is a target for understanding endocrine and central nervous system functions nih.govelectronicsandbooks.com. It has also gained attention as a potential target in inflammation nih.govresearchgate.netfrontiersin.org.

Other Potential Enzyme Targets: Preclinical studies have shown that pyroglutamic acid can inhibit other important enzymes, suggesting further avenues for research. It acts as an inhibitor of phosphodiesterase-5A1 (PDE5A1), angiotensin-converting enzyme (ACE), and urease researchgate.netmdpi.com. The interaction with PDE5A1 appears to be competitive, while its inhibition of ACE is non-competitive, as it does not bind to the zinc active site mdpi.com.

| Enzyme | Function | Mechanism of Action | Potential as a Molecular Target |

|---|---|---|---|

| Glutaminyl Cyclase (QC) | Formation of N-terminal pyroglutamate (pGlu) | Catalyzes intramolecular cyclization of N-terminal glutamine/glutamate nih.govnih.gov | Inhibition to prevent formation of pathogenic peptides (e.g., in Alzheimer's disease) bioserendipity.com |

| Pyroglutamyl Peptidase I (PGP-1) | Cleavage of N-terminal pGlu | Cysteine protease utilizing a Cys-His-Asp catalytic triad ebi.ac.uk | Modulation of bioactive peptide levels; potential anti-inflammatory target nih.govresearchgate.net |

| Angiotensin-Converting Enzyme (ACE) | Inhibited by pyroglutamic acid | Non-competitive inhibition, does not bind to the zinc active site mdpi.com | Cardiovascular disease research researchgate.net |

| Phosphodiesterase-5A1 (PDE5A1) | Inhibited by pyroglutamic acid | Competitive inhibition, interacts with the metal-binding site mdpi.com | Research into conditions involving cGMP signaling researchgate.net |

Rational Design and Synthesis of Advanced Analogues for Specific Biological Functions

L-pyroglutamic acid serves as an inexpensive and versatile chiral precursor for the asymmetric synthesis of a wide range of bioactive molecules and natural products georganics.sksigmaaldrich.comresearchgate.net. Its unique structure, featuring two distinct carbonyl groups and a lactam NH group, allows for differential modification, providing a platform for creating advanced analogues with tailored functions researchgate.net.

Future research focuses on the rational design of derivatives to enhance stability, activity, and target specificity. For example, novel pyroglutamyl-modified TRH analogues have been synthesized to be more resistant to hydrolysis by PGP-1 while retaining biological activity electronicsandbooks.com. Another area of development is the synthesis of L-pyroglutamic acid derivatives with potential agricultural applications; certain sulfonyl ester derivatives have demonstrated moderate antifungal activity against pathogens like Fusarium graminearum frontiersin.org. The use of protected forms, such as Boc-L-Pyroglutamic Acid Methyl Ester, is crucial in the synthesis of advanced peptide-based drugs, where it acts as a protective group during complex synthetic pathways to improve the pharmacokinetic profiles of the final molecules nbinno.com.

| Analogue/Derivative Class | Starting Material | Target Biological Function | Reference |

|---|---|---|---|

| Sulphonamido-isosteric TRH analogue | L-pyroglutamic acid | Increased stability against PGP-1 hydrolysis, prolactin-releasing activity | electronicsandbooks.com |

| 4-chiral hydroxyl sulfonyl esters | L-hydroxyproline | Antifungal activity against agricultural pathogens | frontiersin.org |

| (3S,4R)-3,4-dimethyl-L-pyroglutamic acid | L-pyroglutamic acid | Synthesis of nonproteinogenic amino acids | sigmaaldrich.com |

| Peptide-based drugs | Boc-L-Pyroglutamic Acid Methyl Ester | Pharmaceutical intermediate for creating molecules with enhanced bioavailability | nbinno.com |

Applications in Advanced Delivery Systems and Bioimaging Based on Derivatives

The development of advanced delivery systems is critical for improving the therapeutic efficacy of peptide-based drugs by overcoming challenges such as enzymatic degradation and low membrane permeability nih.govresearchgate.netmdpi.com. While specific systems for this compound are not yet established, the principles of peptide delivery provide a clear roadmap for future research. Strategies include encapsulation in lipid or polymeric nanoparticles and incorporation into hydrogels nih.govresearchgate.netmdpi.com. Derivatives of the dipeptide could be designed to enhance these systems; for instance, esters of L-pyroglutamic acid have been shown to act as dermal penetration enhancers, suggesting a potential application for targeted skin delivery georganics.sk.

In the realm of bioimaging, derivatives of pyroglutamic acid can be used to create probes for monitoring enzyme activity. A notable example is the design of a bioluminescent probe to quantify PGP-1 activity nih.gov. This was achieved by linking a pGlu group to aminoluciferin, where the cleavage of the pGlu moiety by PGP-1 results in light emission. Such tools are invaluable for studying the role of these enzymes in real-time within living cells and animal models of disease, including inflammation and cancer nih.gov. Future work could focus on developing highly specific probes based on the dipeptide structure for novel diagnostic and research applications.

Investigation of Pyroglutamylation in Pathophysiological Processes (e.g., Alzheimer's disease-related peptides, not clinical trials)

One of the most intensely studied areas involving pyroglutamylation is its role in the pathophysiology of Alzheimer's disease (AD) researchgate.net. The N-terminal modification of amyloid-β (Aβ) peptides to form pyroglutamylated Aβ (pE-Aβ) is a critical event in AD pathogenesis nih.govresearchgate.net. These modified peptides, particularly AβN3(pE), are major constituents of the amyloid plaques found in AD brains and accumulate even in the earliest stages of the disease nih.govacs.org.

The formation of pE-Aβ, catalyzed by glutaminyl cyclase, significantly alters the peptide's biophysical properties nih.govbioserendipity.com. This modification involves charge neutralization and truncation of the N-terminus, which increases the peptide's hydrophobicity and propensity to aggregate nih.gov. Research shows that pE-Aβ peptides form β-sheet structures more readily and aggregate more rapidly than their full-length counterparts, acting as potent seeding species for the formation of toxic oligomers and amyloid plaques nih.govacs.orgacs.org. These pE-Aβ-containing oligomers are particularly neurotoxic bioserendipity.comacs.org. Furthermore, studies in human brain tissue have revealed a strong association between the presence of pE-Aβ and hyperphosphorylated tau (HP-τ), another key pathological hallmark of AD, suggesting pE-Aβ may be an important link between Aβ pathology and subsequent tau-related neurodegeneration ncl.ac.uknih.gov.

Biotechnological Production Routes and Applications

Future advancements in the application of this compound and related peptides depend on efficient and scalable production methods. Biotechnological routes offer sustainable and controlled alternatives to chemical synthesis.

Fermentation is a well-established method for producing pyroglutamyl peptides. Traditional Japanese fermented foods like miso (soy paste), shoyu (soy sauce), and sake (rice wine) are rich sources of these compounds researchgate.netresearchgate.net. Their production relies on the mold Aspergillus oryzae (koji), which excretes a variety of powerful proteases that break down substrate proteins into smaller peptides and amino acids researchgate.net. During the aging process, N-terminal glutaminyl residues can cyclize to form pyroglutamyl peptides researchgate.net. Specific peptidases from Aspergillus oryzae have been identified that can form pyroglutamyl peptide ethyl esters, which contribute to the taste of sake oup.com.

More advanced recombinant DNA technology provides precise control over peptide production. A novel in vivo method has been developed for producing proteins with a defined N-terminal pGlu residue in E. coli nih.gov. This system involves co-expressing the target protein as a fusion tag with glutaminyl cyclase (QC) and tobacco etch virus protease (TEVP). The TEVP cleaves the fusion tag, and the QC then efficiently cyclizes the newly exposed N-terminal glutamine, resulting in a high yield of the desired pGlu-modified protein nih.gov. This approach facilitates the production of pGlu-modified protein drugs, such as the cytotoxic ribonuclease onconase, which requires the N-terminal pGlu for its therapeutic activity nih.gov. These biotechnological methods are crucial for exploring the applications of pyroglutamyl peptides in food science, as taste enhancers, and in pharmaceuticals nih.govualberta.ca.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1-L-Pyroglutamyl-L-pyroglutamic Acid?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc or Boc protection strategies. Monitor cyclization steps via HPLC to ensure intramolecular amide bond formation between pyroglutamic acid residues. Post-synthesis purification via reverse-phase chromatography is critical to isolate the dipeptide from byproducts .

- Validation : Characterize purity using mass spectrometry (e.g., ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns for optimal retention of polar analytes. Use isotopically labeled internal standards (e.g., ¹³C-labeled pyroglutamic acid) to correct for matrix effects .

- Data Interpretation : Validate limits of detection (LOD) and quantification (LOQ) using spiked biological samples (e.g., plasma or tissue homogenates) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Protocols : Follow OSHA HCS guidelines for respiratory protection (e.g., N95 masks) and skin/eye contact prevention. Store the compound in a well-ventilated area, and dispose of waste via certified hazardous material channels .

- Emergency Response : In case of inhalation, relocate to fresh air immediately; for skin contact, rinse with water for ≥15 minutes and consult a poison control center .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its enzymatic stability?

- Experimental Design : Compare degradation rates in vitro using proteolytic enzymes (e.g., aminopeptidases) under physiological pH (7.4). Use circular dichroism (CD) spectroscopy to monitor conformational changes during hydrolysis .

- Data Contradictions : Address discrepancies in stability studies by controlling for enzyme batch variability and buffer ionic strength .

Q. What computational models predict the thermodynamic stability of this compound in aqueous solutions?

- Methodology : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to assess hydrogen-bonding networks. Validate predictions experimentally via differential scanning calorimetry (DSC) .

- Limitations : Acknowledge force field inaccuracies in modeling pyrrolidone ring puckering; cross-reference with crystallographic data if available .

Q. How can researchers resolve conflicting reports on the compound’s role in cellular redox regulation?

- Hypothesis Testing : Design siRNA knockdown experiments targeting glutaredoxin or thioredoxin pathways in cell cultures. Measure reactive oxygen species (ROS) levels via fluorescence probes (e.g., DCFH-DA) pre- and post-treatment with the compound .

- Critical Analysis : Evaluate confounding factors such as cell type-specific responses and batch-to-batch compound purity variations .

Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of research questions for studying this compound?

- Framework : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. For example:

- Population: Neuronal cell lines.

- Intervention: Exposure to this compound.

- Comparison: Untreated controls or L-glutamic acid analogs.

- Outcome: Changes in neurotransmitter release kinetics .

Q. How can researchers optimize experimental reproducibility for studies involving this compound?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.